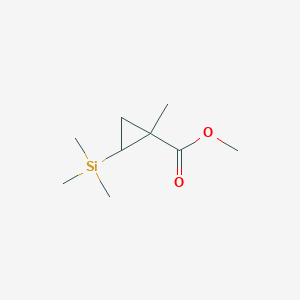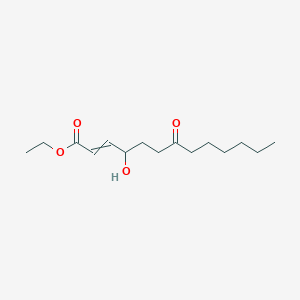
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This specific compound features a bromopropyl group and a chlorophenyl group attached to the indole core, making it a subject of interest for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole, 4-chlorobenzaldehyde, and 1,3-dibromopropane.
Condensation Reaction: The indole undergoes a condensation reaction with 4-chlorobenzaldehyde in the presence of a base such as sodium hydride to form 2-(4-chlorophenyl)-1H-indole.
Alkylation: The resulting 2-(4-chlorophenyl)-1H-indole is then alkylated with 1,3-dibromopropane in the presence of a strong base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, industrial processes would incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation: Products include various oxidized forms of the indole core.
Reduction: Products include reduced forms of the indole core or the chlorophenyl group.
科学的研究の応用
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromopropyl group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-2-phenyl-1H-indole: Lacks the chlorophenyl group, which may result in different biological activities and reactivity.
1-(3-Bromopropyl)-2-(4-methylphenyl)-1H-indole: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.
1-(3-Bromopropyl)-2-(4-fluorophenyl)-1H-indole: Features a fluorine atom, which can significantly impact its reactivity and biological activity.
Uniqueness
1-(3-Bromopropyl)-2-(4-chlorophenyl)-1H-indole is unique due to the presence of both bromopropyl and chlorophenyl groups. The bromopropyl group allows for versatile chemical modifications, while the chlorophenyl group can enhance binding affinity and specificity in biological systems. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
917947-47-8 |
|---|---|
分子式 |
C17H15BrClN |
分子量 |
348.7 g/mol |
IUPAC名 |
1-(3-bromopropyl)-2-(4-chlorophenyl)indole |
InChI |
InChI=1S/C17H15BrClN/c18-10-3-11-20-16-5-2-1-4-14(16)12-17(20)13-6-8-15(19)9-7-13/h1-2,4-9,12H,3,10-11H2 |
InChIキー |
UVVFUNUUXOWUEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2CCCBr)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)


![[(4-Bromophenyl)(3-methoxyphenyl)methyl]propanedioic acid](/img/structure/B12605788.png)
![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)

![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)

![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)
![[1-(4-Aminomethyl-phenyl)-2,2,2-trifluoro-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12605857.png)


